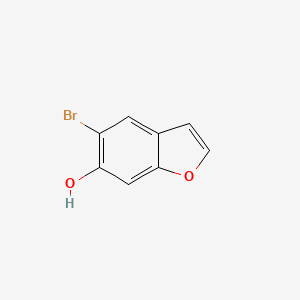

5-Bromobenzofuran-6-ol

Descripción general

Descripción

5-Bromobenzofuran-6-ol is an organic compound with the molecular formula C8H5BrO. It is a brominated derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Bromobenzofuran-6-ol can be synthesized through several synthetic routes. One common method involves the bromination of benzofuran-6-ol using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3). The reaction typically takes place under controlled temperature conditions to ensure the selective bromination at the 5-position of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Reaction Pathway:

-

Initial Coupling :

-

Cyclization :

Example Protocol (Embodiment 2 ):

| Step | Reagents/Solvents | Conditions | Yield |

|---|---|---|---|

| 1 | p-Bromophenol, 2-bromoacetaldehyde dimethyl acetal, DMF | Reflux (28 h) | Intermediate |

| 2 | Phosphoric acid, chlorobenzene | Reflux (30 h) | 63.2% |

Electrophilic Substitution: Bromination

The bromine substituent directs further electrophilic substitution. For example, sulfonation proceeds via a Grignard intermediate:

Sulfonation Protocol :

-

Grignard Formation :

-

Reagents : 5-Bromobenzofuran + isopropyl iodide, Mg, I₂

-

Conditions : Reflux in THF (1 h).

-

-

Sulfonyl Chloride Formation :

-

Reagents : Sulfuryl chloride (SO₂Cl₂)

-

Conditions : -30°C to -40°C, 10–30 min.

-

Product : Benzofuran-5-sulfonyl chloride (15% yield ).

-

Key Data:

Condensation with Aromatic Aldehydes

The compound undergoes Knoevenagel-type condensation with aldehydes to form allylidene derivatives:

Example Reaction :

-

Reagents : 2-[1-(5-Bromo-benzofuran-2-yl)-ethylidene]-malononitrile + p-methoxy benzaldehyde

-

Conditions : Reflux in benzene with triethylamine.

-

Product : Allylidene-malononitrile derivative (structure confirmed by NMR/IR).

Mechanistic Insight:

-

The hydroxyl group activates the benzofuran core for nucleophilic attack, while bromine stabilizes the intermediate through electron withdrawal .

Reactivity with Diazonium Salts

Interaction with benzene diazonium chloride yields open-chain hydrazone derivatives instead of cyclized pyridazines :

Reaction Outcome:

-

Expected Product : Pyridazine derivative (via cyclization).

-

Observed Product : Open-chain hydrazone (6b ), confirmed by spectroscopic data .

Proposed Reason:

-

Steric hindrance from the bromine and hydroxyl groups prevents cyclization, favoring linear adduct formation .

Stability and Degradation

-

Acid/Base Sensitivity : Degrades under strong acidic or basic conditions due to hydrolysis of the furan ring.

-

Thermal Stability : Stable at temperatures ≤150°C.

Mechanistic Considerations

Aplicaciones Científicas De Investigación

7-Bromobenzofuran-5-OL, a derivative of benzofuran, has diverse applications in scientific research, including serving as a building block for synthesizing complex organic molecules and heterocyclic compounds. It is also used in biology to study enzyme inhibition and receptor binding because its structure is similar to biologically active molecules, and in industry for the production of advanced materials like polymers and dyes due to its unique chemical properties. Benzofuran derivatives have demonstrated biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzofuran-5-OL typically involves the bromination of benzofuran derivatives. A common method is bromination of benzofuran-5-OL using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Antitumor Activity

Research indicates that benzofuran derivatives, including 7-Bromobenzofuran-5-OL, exhibit anti-tumor properties. These compounds can inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis.

Antibacterial Effects

7-Bromobenzofuran-5-OL demonstrates antibacterial activity against several Gram-positive bacteria. Its mechanism involves interference with bacterial cell wall synthesis and function, making it a candidate for developing new antibacterial agents. Minimum Inhibitory Concentration (MIC) values for related benzofuran compounds have shown promising results, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Antioxidant Properties

The compound also exhibits strong antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems. This property is essential for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Cardiovascular Effects

7-Bromobenzofuran-5-OL has been identified as a potential antihypertensive agent due to its ability to inhibit angiotensin II receptors. This inhibition plays a crucial role in regulating blood pressure and cardiac function, suggesting its utility in treating hypertension.

The biological activity of 7-Bromobenzofuran-5-OL can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Receptor Binding: It binds to receptors that modulate physiological responses, such as those involved in blood pressure regulation.

- Gene Expression Modulation: There is evidence suggesting that it can influence gene expression related to cell growth and apoptosis.

Antitumor Study

A study demonstrated that 7-Bromobenzofuran-5-OL inhibited the growth of various cancer cell lines, suggesting its application in cancer therapy.

Antibacterial Efficacy

Research showed that derivatives of benzofuran exhibited varying degrees of antibacterial activity against MRSA, with some derivatives showing MIC values as low as 0.06 mM.

Cardiovascular Research

Mecanismo De Acción

5-Bromobenzofuran-6-ol is similar to other brominated benzofurans, such as 2-Bromobenzofuran and 3-Bromobenzofuran. its unique substitution pattern at the 5-position and the presence of the hydroxyl group at the 6-position distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparación Con Compuestos Similares

2-Bromobenzofuran

3-Bromobenzofuran

2-Bromobenzothiophene

6-Bromobenzothiophene

Actividad Biológica

5-Bromobenzofuran-6-ol is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position and a hydroxyl group at the 6-position of the benzofuran ring. This specific substitution pattern differentiates it from other brominated benzofurans, influencing its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound engages in hydrogen bonding and hydrophobic interactions with various biomolecules, which may lead to enzyme inhibition or activation.

- Influence on Cellular Pathways : It has been shown to impact biochemical pathways related to inflammation, cancer cell proliferation, and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of benzofuran, including this compound, demonstrated antibacterial activities against various strains, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL . The presence of the hydroxyl group at the C-6 position is crucial for this activity, as blocking this group resulted in loss of antibacterial efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies on structurally similar benzofuran derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. For instance, compounds derived from benzofurans have been noted for their ability to modulate HIF-1α levels in cancer cells, suggesting a pathway through which they may exert anticancer effects .

Case Studies and Research Findings

- Antimicrobial Study : A recent study synthesized new heterocyclic compounds containing this compound and assessed their antimicrobial activity. The results indicated that these compounds had potent antibacterial effects comparable to standard antibiotics .

- Anticancer Investigation : Another research effort focused on the synthesis of derivatives from this compound, evaluating their effects on cancer cell lines. The findings suggested that certain derivatives exhibited significant cytotoxicity against HeLa cells, indicating their potential as anticancer agents .

Summary of Findings

Propiedades

IUPAC Name |

5-bromo-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXDGNZACCLQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314145 | |

| Record name | 5-Bromo-6-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173290-19-2 | |

| Record name | 5-Bromo-6-benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173290-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.